1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride
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Overview
Description
1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research This compound is characterized by its pyrrolidine ring attached to a propanamine chain, forming a dihydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride typically involves the reaction of pyrrolidine with a suitable propanamine derivative under controlled conditions. One common method includes the reductive amination of pyrrolidine with a propanone derivative in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antidepressant.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain and resulting in antidepressant effects.
Comparison with Similar Compounds
1-(1-Pyrrolidinyl)-2-propanamine dihydrochloride can be compared with other similar compounds such as:
α-Pyrrolidinohexiophenone: A synthetic stimulant with a pyrrolidine ring, known for its psychoactive effects.
Pyrrolidine derivatives: Various pyrrolidine-based compounds are used in medicinal chemistry for their diverse biological activities.
Uniqueness: What sets this compound apart is its specific structure, which imparts unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
1-pyrrolidin-1-ylpropan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(8)6-9-4-2-3-5-9;;/h7H,2-6,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBSKDAFKMXTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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